molecular formula C13H25BO4 B11762008 Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Cat. No.: B11762008
M. Wt: 256.15 g/mol
InChI Key: CPALSUPPEXYMCB-UHFFFAOYSA-N
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Description

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is an organoboron compound with the molecular formula C13H25BO4. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a hexanoate ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through a borylation reaction. One common method involves the reaction of 6-bromohexanoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronate ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in cross-coupling reactions, along with bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted hexanoate derivatives through cross-coupling reactions.

Scientific Research Applications

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of drug candidates and medicinal chemistry research.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be compared with other boronate esters, such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

The uniqueness of this compound lies in its hexanoate ester group, which provides distinct reactivity and solubility properties compared to other boronate esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C13H25BO4

Molecular Weight

256.15 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

InChI

InChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(15)16-5/h6-10H2,1-5H3

InChI Key

CPALSUPPEXYMCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC

Origin of Product

United States

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